molecular formula C8H4Cl2N2 B1395959 4,7-Dichloro-1,6-naphthyridine CAS No. 952138-13-5

4,7-Dichloro-1,6-naphthyridine

Cat. No.: B1395959
CAS No.: 952138-13-5
M. Wt: 199.03 g/mol
InChI Key: JGOTXCGNCXEAAY-UHFFFAOYSA-N
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Description

4,7-Dichloro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H4Cl2N2. It is a derivative of 1,6-naphthyridine, characterized by the presence of chlorine atoms at the 4 and 7 positions of the naphthyridine ring. This compound is of significant interest in medicinal and synthetic chemistry due to its potential biological activities and versatile reactivity.

Biochemical Analysis

Biochemical Properties

4,7-Dichloro-1,6-naphthyridine plays a crucial role in biochemical reactions due to its ability to interact with a range of enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain kinases, such as c-Met kinase, which is involved in cancer cell proliferation . Additionally, this compound can bind to DNA and RNA, affecting their stability and function. These interactions highlight the compound’s potential as a therapeutic agent in treating various diseases.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular functions, such as reduced cell proliferation and increased apoptosis in cancer cells . Furthermore, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, thereby affecting energy production and biosynthetic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound can bind to the active site of kinases, preventing substrate binding and subsequent phosphorylation events . Additionally, this compound can interact with nucleic acids, leading to changes in their conformation and stability. These interactions can result in the inhibition of transcription and translation processes, ultimately affecting protein synthesis and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that this compound remains stable under certain conditions, but can degrade over time when exposed to light or heat . Long-term exposure to the compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells, indicating its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is crucial for its biological activity, as it allows this compound to interact with its target biomolecules effectively.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA . Additionally, this compound can be targeted to specific organelles through post-translational modifications or targeting signals, enhancing its efficacy in modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-1,6-naphthyridine typically involves the chlorination of 1,6-naphthyridine. One common method includes the reaction of 1,6-naphthyridine with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms are introduced at the 4 and 7 positions of the naphthyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4,7-Dichloro-1,6-naphthyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the ring.

    Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4,7-diamino-1,6-naphthyridine or 4,7-dimethoxy-1,6-naphthyridine can be formed.

    Oxidation Products: Oxidized derivatives with altered electronic properties.

    Reduction Products: Reduced forms with potential changes in biological activity.

Scientific Research Applications

4,7-Dichloro-1,6-naphthyridine has a wide range of applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of anticancer, antiviral, and antimicrobial agents. Its derivatives have shown activity against various cancer cell lines and pathogens.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Material Science: It is employed in the synthesis of organic semiconductors and light-emitting materials for electronic applications.

    Agricultural Chemistry: Derivatives of this compound are explored as potential agrochemicals for pest control and crop protection.

Comparison with Similar Compounds

    1,6-Naphthyridine: The parent compound without chlorine substitutions.

    4-Chloro-1,6-naphthyridine: A mono-chlorinated derivative.

    7-Chloro-1,6-naphthyridine: Another mono-chlorinated derivative.

Comparison: 4,7-Dichloro-1,6-naphthyridine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and biological activity. The dual substitution can enhance its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry. In comparison, mono-chlorinated derivatives may exhibit different reactivity patterns and biological profiles.

Properties

IUPAC Name

4,7-dichloro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-1-2-11-7-3-8(10)12-4-5(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGOTXCGNCXEAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(N=CC2=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717128
Record name 4,7-Dichloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952138-13-5
Record name 4,7-Dichloro-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952138-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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